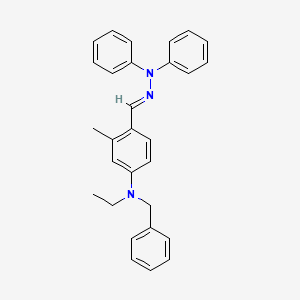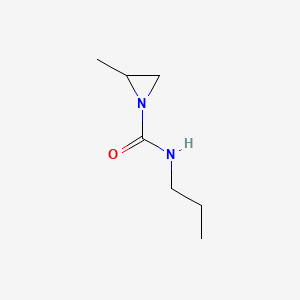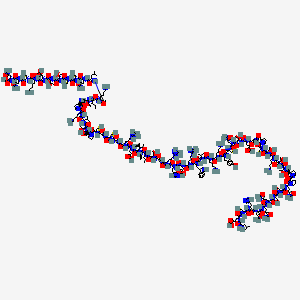
Short Neurotoxin alpha
説明
Short Neurotoxin alpha, also known as Type I alpha-neurotoxin, is a member of the three-finger toxin family. These toxins are predominantly found in the venoms of elapid snakes such as cobras, mambas, and kraits. This compound is characterized by its ability to bind to nicotinic acetylcholine receptors, leading to paralysis by blocking neurotransmission at the neuromuscular junction .
準備方法
Synthetic Routes and Reaction Conditions
The synthetic preparation of Short Neurotoxin alpha involves the de novo construction of its gene, which is then cloned into an expression vector such as pQE30. This vector contains a 6His-Tag and an FXa proteolytic cleavage region. The recombinant consensus neurotoxin is expressed in Escherichia coli Origami cells, resulting in a soluble form with a yield of 1.5 mg/L of culture medium .
Industrial Production Methods
Industrial production of this compound typically involves heterologous expression systems due to the difficulty of isolating and purifying the toxin from natural sources. The use of recombinant DNA technology allows for the production of the toxin in large quantities, ensuring a consistent and high-quality product .
化学反応の分析
Types of Reactions
Short Neurotoxin alpha primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The primary reagents involved in the preparation of this compound include the expression vector pQE30, Escherichia coli Origami cells, and various culture media. The reaction conditions involve maintaining the cells in a suitable growth medium and inducing protein expression under controlled conditions .
Major Products Formed
The major product formed from the synthetic preparation of this compound is the recombinant consensus neurotoxin itself. This product retains the canonical structural motifs and biological activity of naturally occurring short-chain alpha-neurotoxins .
科学的研究の応用
Short Neurotoxin alpha has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure and function of three-finger toxins.
Biology: It is used to investigate the molecular mechanisms of neurotoxicity and receptor binding.
Medicine: It plays a crucial role in the development of antivenoms and therapeutic agents targeting nicotinic acetylcholine receptors.
Industry: It is utilized in the production of diagnostic tools and research reagents for studying neuromuscular diseases
作用機序
Short Neurotoxin alpha exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the access of acetylcholine to its receptor, thereby inhibiting neurotransmission and leading to paralysis. The toxin is pinched between loop C on the principal subunit and a unique hairpin in loop F on the complementary subunit, forming a wide network of interactions that block the neurotransmitter binding site .
類似化合物との比較
Similar Compounds
Long Neurotoxin alpha: Similar in function but has a longer peptide chain and different binding characteristics.
Alpha-Bungarotoxin: Another nicotinic receptor antagonist that binds irreversibly to the receptor, inhibiting acetylcholine action at neuromuscular junctions.
Uniqueness
Short Neurotoxin alpha is unique due to its shorter peptide chain and specific binding mode, which allows it to form a wider network of interactions with the nicotinic acetylcholine receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
特性
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYTGTVQPHGMS-RGTMCVMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C281H457N89O91S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6795 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54992-19-7 | |
| Record name | Toxin alpha (Naja nigricollis reduced) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


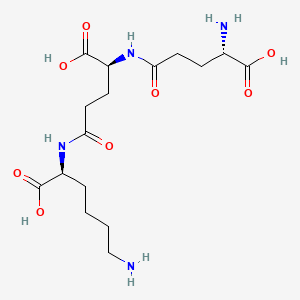
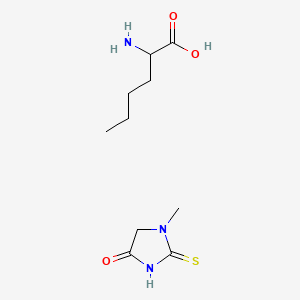
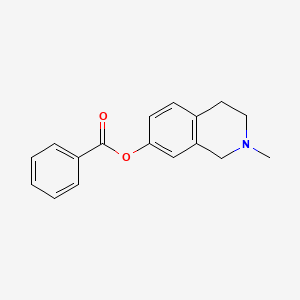
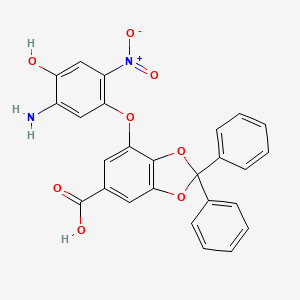
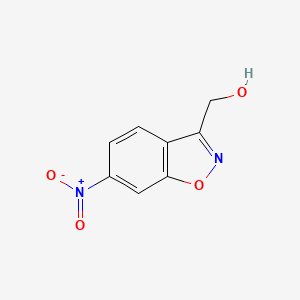
![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)
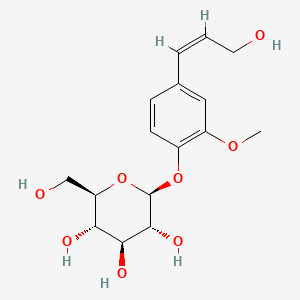
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)
